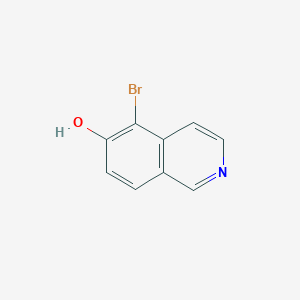

5-Bromoisoquinolin-6-ol

Description

The Isoquinoline (B145761) Scaffold: Foundational Importance in Organic and Heterocyclic Chemistry

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fundamental structure is of paramount importance in the realms of organic and heterocyclic chemistry. rsc.orgnih.govrsc.orgacs.org Isoquinoline and its derivatives are integral components of many naturally occurring alkaloids, pharmaceuticals, and synthetic materials. nih.govnih.gov Their prevalence in biologically active molecules has made the synthesis of isoquinoline frameworks a significant focus for synthetic organic and medicinal chemists. rsc.orgnih.govrsc.org

The development of novel and efficient synthetic methodologies for constructing the isoquinoline skeleton remains an active area of research. nih.govrsc.org Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational. acs.org However, contemporary research often focuses on more sustainable and versatile strategies to access diverse isoquinoline derivatives. nih.govrsc.org

Significance of Halogenated Isoquinoline Derivatives in Chemical Synthesis and Transformation

Halogenated isoquinoline derivatives are particularly valuable intermediates in chemical synthesis. The introduction of a halogen atom onto the isoquinoline core provides a reactive handle for a variety of chemical transformations. acs.org These transformations often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which allow for the introduction of a wide range of substituents at specific positions on the isoquinoline ring. acs.org

The position of halogenation on the isoquinoline ring is crucial as it dictates the subsequent functionalization possibilities. acs.org For instance, the selective halogenation at positions like C4 remains a synthetic challenge due to the inherent electronic properties of the isoquinoline system, which typically favor substitution at the C5 or C8 positions. acs.org The ability to synthesize specific haloisoquinoline isomers is therefore of significant interest for creating complex molecular architectures. acs.orgnih.govrsc.org

Current Research Landscape and Academic Relevance of 5-Bromoisoquinolin-6-ol

Within the broad class of halogenated isoquinolines, this compound is a compound of specific academic interest. Its structure features a bromine atom at the 5-position and a hydroxyl group at the 6-position of the isoquinoline ring system. This particular arrangement of functional groups offers unique opportunities for further chemical modification and exploration of its potential applications.

The presence of both a bromo and a hydroxyl group on the benzene portion of the isoquinoline scaffold makes this compound a versatile building block. The hydroxyl group can be a key interaction point in biological systems or can be further functionalized. chemshuttle.com The bromine atom, as a leaving group, facilitates the introduction of new carbon-carbon or carbon-heteroatom bonds. acs.org Research involving this and similar compounds often explores their potential in medicinal chemistry and materials science. chemshuttle.comnih.gov While specific detailed research findings on this compound itself are not extensively documented in the provided search results, its structural motifs are found in compounds investigated for various biological activities. chemshuttle.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromoisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKCWZYJYLLDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313558 | |

| Record name | 5-Bromo-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918488-42-3 | |

| Record name | 5-Bromo-6-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918488-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 5 Bromoisoquinolin 6 Ol

Reactivity at the Bromine Moiety

The carbon-bromine bond at the 5-position of the isoquinoline (B145761) ring is a key site for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The bromine atom on the electron-deficient isoquinoline ring system is susceptible to replacement by various nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a fundamental process for introducing new functional groups onto the aromatic core. The reaction typically proceeds smoothly when strong nucleophiles are employed, often in the presence of a base to facilitate the displacement of the bromide ion. nih.gov

Common nucleophiles used in these transformations include amines and thiols. For instance, the reaction with primary or secondary amines can yield 5-aminoisoquinoline (B16527) derivatives, while reactions with thiols or thiolate salts produce 5-thioether compounds. nih.gov The efficiency of these substitutions is influenced by the electronic nature of the isoquinoline ring and the reaction conditions, such as solvent and temperature.

Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative and based on general reactivity patterns of heteroaryl halides.

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMAc) | 5-(Dialkylamino)isoquinolin-6-ol |

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgscience.gov Palladium-catalyzed reactions are particularly prominent in this context. libretexts.orgorganic-chemistry.org

In these processes, a palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond, forming an organopalladium intermediate. This intermediate then reacts with a suitable coupling partner in a step called transmetalation, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nobelprize.orglibretexts.org

Key examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, yielding 5-aryl or 5-vinyl isoquinoline derivatives. nobelprize.orglibretexts.org

Heck Reaction: Coupling with an alkene to introduce a vinyl group at the 5-position. libretexts.org

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming carbon-nitrogen bonds, providing an alternative route to 5-aminoisoquinoline derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne to produce 5-alkynylisoquinolines.

Table 2: Metal-Catalyzed Cross-Coupling Reactions at the Bromine Moiety This table outlines common palladium-catalyzed reactions applicable to aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Base | 5-Aryl/vinyl-isoquinolin-6-ol |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 5-Vinyl-isoquinolin-6-ol |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | 5-Amino-isoquinolin-6-ol |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C6 position is another important site for chemical modification, primarily through oxidation, O-alkylation, and O-acylation reactions.

The electron-rich phenol ring of 5-Bromoisoquinolin-6-ol can be oxidized to form quinone structures. Depending on the oxidizing agent and reaction conditions, different quinone systems can be accessed. Oxidation of related isoquinolin-5-ol and 5,8-diaminoisoquinoline compounds has been shown to produce isoquinoline-5,8-diones. thieme-connect.de Reagents such as iron(III) chloride (FeCl₃), ammonium (B1175870) cerium(IV) nitrate (CAN), and potassium dichromate are effective for this transformation. thieme-connect.de The formation of an isoquinoline-5,6-dione from the 6-hydroxy precursor is also a chemically feasible pathway.

Table 3: Oxidation of Isoquinoline Scaffolds

| Starting Material Class | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| 8-Aminoisoquinolin-5-ol | Iron(III) chloride (FeCl₃) | Isoquinoline-5,8-dione | thieme-connect.de |

| 5,8-Dimethoxyisoquinoline | Ammonium cerium(IV) nitrate (CAN) | Isoquinoline-5,8-dione | thieme-connect.de |

The hydroxyl group can be readily derivatized through O-alkylation and O-acylation. These reactions typically involve the deprotonation of the phenolic proton with a base to form a more nucleophilic phenoxide, which then reacts with an electrophile.

O-Alkylation: The reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, benzyl bromide) results in the formation of an ether linkage. The choice of base and solvent can be critical for achieving high yields and selectivity. nih.gov

O-Acylation: The introduction of an acyl group to form an ester is achieved by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine.

These transformations are useful for installing protecting groups or for modifying the molecule's physicochemical properties.

Transformations Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom imparts basic and nucleophilic character, allowing for transformations such as N-alkylation and N-oxidation.

N-Alkylation: The nitrogen atom can react with alkyl halides to form a quaternary isoquinolinium salt. orgsyn.org This modification introduces a positive charge, significantly altering the electronic properties of the ring system and potentially increasing its reactivity toward nucleophiles.

N-Oxidation: Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the isoquinoline nitrogen to an N-oxide. researchgate.net The resulting N-oxide group can direct further functionalization of the ring, particularly at the C2 position, and can activate the ring system for different types of chemical reactions. chemrxiv.org

N-Alkylation and Quaternization Reactions

The nitrogen atom in the isoquinoline ring of this compound is nucleophilic and is expected to readily undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates. This reaction would lead to the formation of the corresponding N-alkyl-5-bromoisoquinolin-6-ol salts. Further alkylation, or quaternization, would result in the formation of a quaternary isoquinolinium salt.

Due to a lack of specific experimental data for this compound, a detailed data table of N-alkylation and quaternization reactions cannot be provided at this time.

Reduction Chemistry of the Isoquinoline Ring System

The isoquinoline ring system is susceptible to reduction under various conditions, leading to partially or fully saturated derivatives. For this compound, both the heterocyclic pyridine ring and the carbocyclic benzene (B151609) ring can potentially be reduced.

Selective Hydrogenation of the Carbocyclic or Heterocyclic Rings

The selective hydrogenation of either the carbocyclic or heterocyclic ring of substituted isoquinolines is a known synthetic strategy. In many instances, the heterocyclic pyridine ring can be selectively reduced, particularly after N-alkylation. This transformation typically yields a tetrahydroisoquinoline derivative. The choice of catalyst and reaction conditions is crucial for achieving this selectivity. For example, catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon is often employed.

The selective reduction of the benzene ring in isoquinolines is also possible, generally under more forcing conditions or with specific catalytic systems. The presence of the hydroxyl and bromo substituents on the benzene ring of this compound would likely influence the regioselectivity of this reduction.

A summary of potential reduction pathways is presented below, based on general knowledge of isoquinoline chemistry. It is important to note that these are predicted reactions and have not been experimentally verified for this compound.

| Starting Material | Reagents and Conditions | Potential Product(s) |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol |

| N-Alkyl-5-bromoisoquinolin-6-ol salt | Catalytic Hydrogenation | N-Alkyl-5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol |

| This compound | Stronger reducing agents/harsher conditions | 5-Bromo-5,6,7,8-tetrahydroisoquinolin-6-ol and/or decahydroisoquinoline derivatives |

Further research is required to delineate the precise reactivity and transformational pathways of this compound and to establish optimal conditions for its synthetic modifications.

Derivatization Strategies and Scaffold Elaboration of 5 Bromoisoquinolin 6 Ol

Access to Polyfunctionalized Isoquinoline (B145761) Derivatives

The 5-Bromoisoquinolin-6-ol scaffold is primed for polyfunctionalization through targeted reactions at its hydroxyl (C6-OH) and bromo (C5-Br) substituents. This dual reactivity allows for the introduction of a wide array of chemical moieties, leading to derivatives with tailored electronic, steric, and physicochemical properties.

The phenolic hydroxyl group at the C6 position is amenable to standard transformations such as O-alkylation and O-acylation to furnish the corresponding ethers and esters. These reactions can introduce new side chains that can modulate biological activity or solubility. For instance, etherification with various alkyl halides can be used to probe specific binding pockets in biological targets, while esterification can serve as a strategy for developing prodrugs.

Simultaneously, the bromine atom at the C5 position serves as a versatile handle for modern cross-coupling reactions. fiveable.me As a halogenated aromatic system, it is an excellent substrate for various palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. nobelprize.org This capability is crucial for extending the isoquinoline core and introducing diverse substituents that are often difficult to install by other means.

Common palladium-catalyzed cross-coupling reactions applicable to the C5-bromo position include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups. nobelprize.org

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as precursors for further transformations. fiveable.me

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding amino-isoquinoline derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups. fiveable.me

The combination of these reactions at both the C5 and C6 positions allows for the generation of a vast library of polyfunctionalized isoquinoline derivatives from a single, readily accessible starting material.

Table 1: Potential Polyfunctionalized Derivatives of this compound This table is interactive. Click on the headers to sort.

| Position Derivatized | Reaction Type | Reagent Class | Resulting Functional Group | Potential Product Class |

|---|---|---|---|---|

| C6-OH | O-Alkylation | Alkyl Halide | Ether | 6-Alkoxy-5-bromoisoquinolines |

| C6-OH | O-Acylation | Acyl Chloride | Ester | 5-Bromo-isoquinolin-6-yl esters |

| C5-Br | Suzuki Coupling | Boronic Acid | Aryl/Alkyl | 5-Aryl/Alkyl-isoquinolin-6-ols |

| C5-Br | Sonogashira Coupling | Terminal Alkyne | Alkyne | 5-Alkynyl-isoquinolin-6-ols |

| C5-Br | Buchwald-Hartwig | Amine | Amine | 5-Amino-isoquinolin-6-ols |

| C5-Br & C6-OH | Sequential Coupling & Alkylation | Boronic Acid & Alkyl Halide | 5-Aryl & 6-Alkoxy | 5-Aryl-6-alkoxyisoquinolines |

Synthesis of Fused Heterocyclic Systems Utilizing this compound

The strategic placement of the bromo and hydroxyl groups on the this compound scaffold makes it an ideal precursor for the synthesis of novel fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be annulated onto the isoquinoline core, leading to complex, polycyclic architectures of interest in drug discovery and materials science. longdom.orgorganic-chemistry.org

A common strategy involves a two-step sequence: an initial intermolecular cross-coupling reaction at the C5 position, followed by an intramolecular cyclization that engages the C6-hydroxyl group.

Examples of Potential Fused Systems:

Furo[3,2-f]isoquinolines: A Sonogashira coupling of this compound with a terminal alkyne would yield a 5-alkynyl-isoquinolin-6-ol intermediate. Subsequent intramolecular cyclization (hydroalkoxylation), often catalyzed by a transition metal, would lead to the formation of a five-membered furan (B31954) ring fused to the isoquinoline core.

Pyrrolo[3,2-f]isoquinolines: A Buchwald-Hartwig amination could be employed to introduce an amine-containing substituent at the C5 position. If the introduced moiety contains an appropriate functional group, subsequent intramolecular condensation with the C6-hydroxyl group (e.g., conversion to a leaving group followed by cyclization) could form a fused pyrrole (B145914) ring.

Benzofuran-type Systems: A Suzuki coupling with an ortho-functionalized arylboronic acid, such as 2-formylphenylboronic acid, could install a substituent at C5 that can then undergo an intramolecular cyclization (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) involving the C6-hydroxyl group to construct larger fused ring systems.

These synthetic strategies highlight the utility of this compound as a building block for generating planar, rigid, and structurally complex heterocyclic scaffolds.

Table 2: Proposed Synthetic Routes to Fused Heterocycles from this compound This table is interactive. Click on the headers to sort.

| Target Fused System | Step 1: C5-Functionalization | Step 2: Intramolecular Cyclization | Key Intermediate |

|---|---|---|---|

| Furo[3,2-f]isoquinolines | Sonogashira Coupling (with alkyne) | 6-O-Cyclization (Hydroalkoxylation) | 5-Alkynyl-isoquinolin-6-ol |

| Oxazolo[5,4-f]isoquinolines | Buchwald-Hartwig Coupling (with amide) | Dehydrative Cyclization | 5-(Acylamino)isoquinolin-6-ol |

| Thieno[3,2-f]isoquinolines | Suzuki Coupling (with thiopheneboronic acid) | N/A (Direct Annulation) | 5-(Thiophenyl)isoquinolin-6-ol |

Rational Design of Chemically Diversified Scaffolds

The concept of rational design involves the systematic and predictable modification of a core structure to explore chemical space and optimize desired properties, such as biological activity or material characteristics. This compound is exceptionally well-suited for such a design strategy due to the orthogonal nature of its primary functional groups. The hydroxyl and bromo groups can be addressed with high selectivity, allowing for controlled, stepwise diversification.

A rational design approach using this scaffold could proceed in several ways:

C6-First Derivatization: The hydroxyl group can be initially modified, for example, through etherification to introduce a set of diverse alkyl chains. This creates a library of 6-alkoxy-5-bromoisoquinolines. Each member of this library can then be subjected to a range of C5-cross-coupling reactions (e.g., Suzuki, Sonogashira), generating a matrix of products with variations at both positions.

C5-First Derivatization: Conversely, the bromo group can be the first point of modification. A Suzuki coupling, for instance, could be used to introduce a variety of aryl or heteroaryl groups at the C5 position. The resulting library of 5-aryl-isoquinolin-6-ols can then undergo a second round of diversification at the C6-hydroxyl position.

This deliberate and stepwise approach allows chemists to fine-tune the properties of the final molecules. By systematically altering the substituents at both positions, it becomes possible to establish clear structure-activity relationships (SAR) or structure-property relationships (SPR), guiding the development of compounds with enhanced potency, selectivity, or specific physical characteristics.

Regioselective Functionalization for Structural Tuning

Regioselectivity is a cornerstone of synthetic chemistry, enabling precise control over the position of chemical modifications. In this compound, the initial functionalization is already defined at the C5 and C6 positions. Further regioselective functionalization would involve reactions on the remaining positions of the isoquinoline ring system.

The directing effects of the existing substituents play a crucial role in determining the outcome of subsequent reactions, particularly electrophilic aromatic substitution.

The C6-hydroxyl group is an electron-donating, activating group, which directs incoming electrophiles to its ortho and para positions.

The C5-bromo group is an electron-withdrawing, deactivating group, but it also acts as an ortho-, para-director.

Considering the isoquinoline ring system, the interplay between these two groups suggests that further electrophilic substitution (e.g., nitration, halogenation) would be most likely to occur at the C7 position . The C7 position is ortho to the activating hydroxyl group and meta to the deactivating bromo group, making it the most electronically favorable site for an electrophilic attack. The C8 position is also a possibility, being para to the nitrogen's influence in the pyridinoid ring.

Beyond electrophilic substitution, modern C-H activation methodologies could offer alternative pathways for regioselective functionalization. Directed C-H functionalization, using the existing hydroxyl group as a directing element, could potentially enable the selective introduction of substituents at the C7 position, further expanding the toolkit for structural tuning of the this compound scaffold. This precise control over the substitution pattern is essential for the fine-tuning of molecular properties.

Mechanistic and Kinetic Investigations of Reactions Involving 5 Bromoisoquinolin 6 Ol

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of 5-Bromoisoquinolin-6-ol is governed by the electronic properties of the isoquinoline (B145761) ring system, influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. While specific, in-depth mechanistic studies on this particular compound are not extensively documented in publicly accessible literature, established principles of organic chemistry allow for the postulation of likely reaction pathways.

Electrophilic Aromatic Substitution: The synthesis of this compound itself often proceeds via electrophilic bromination of isoquinolin-6-ol (B1493623). The hydroxyl group at the C6 position is an activating, ortho-, para-director. The mechanism involves the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring. The formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate, is a key step. Subsequent deprotonation restores aromaticity, yielding the final product. The regioselectivity of this reaction is a critical aspect, with the position of bromination being directed by the activating hydroxyl group.

Nucleophilic Aromatic Substitution: The bromine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The mechanism of an SNAr reaction typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the isoquinoline ring system facilitates the formation of this complex. The nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the ring will influence the reaction pathway and the stability of the intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable tools for the identification and characterization of such transient intermediates. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C5 position provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. rsc.orgfiveable.melibretexts.orgnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govrsc.orgresearchgate.netbeilstein-journals.org The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck): The organic or amine partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the olefin inserts into the palladium-carbon bond.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the desired product.

The specific ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the intermediates throughout the catalytic cycle.

Kinetic Studies of Reaction Rates and Limiting Steps

Detailed kinetic studies on reactions specifically involving this compound are limited in the available literature. However, general principles of chemical kinetics can be applied to understand the factors influencing the rates of its reactions.

For nucleophilic aromatic substitution reactions, the rate is typically dependent on the concentrations of both the substrate (this compound) and the nucleophile. The reaction often follows second-order kinetics. The rate-limiting step is usually the formation of the high-energy Meisenheimer complex. youtube.com The activation energy for this step is influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring and the strength of the nucleophile.

In palladium-catalyzed cross-coupling reactions , the rate-limiting step can vary depending on the specific reaction type (e.g., Suzuki, Heck), the substrates, the catalyst system (ligands and palladium precursor), and the reaction conditions. Oxidative addition is often considered the rate-limiting step, especially with unreactive aryl bromides. However, in some cases, transmetalation or reductive elimination can also be rate-determining. To determine the rate-limiting step, detailed kinetic experiments are required, including monitoring the reaction progress under different reactant and catalyst concentrations and performing reaction progress kinetic analysis.

For oxidation reactions , such as the oxidation of the hydroxyl group to a quinone, the rate-limiting step can be influenced by the nature of the oxidizing agent and the reaction conditions. For instance, in the beta-oxidation of fatty acids, the initial transfer of acyl groups is the rate-limiting step. deakin.edu.aunih.govresearchgate.netquizlet.com

A hypothetical kinetic study of a reaction involving this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The data obtained could then be used to determine the reaction order and the rate constant.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This is a hypothetical data table to illustrate the type of data that would be generated in a kinetic study.

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the outcome and efficiency of reactions involving this compound.

In palladium-catalyzed cross-coupling reactions , the choice of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and, more importantly, the phosphine (B1218219) ligand is critical. beilstein-journals.org Ligands influence the reaction in several ways:

Steric and Electronic Properties: The steric bulk and electronic nature of the ligand affect the rate of oxidative addition and reductive elimination. Bulky, electron-rich ligands often promote these steps.

Stability of the Catalyst: Ligands stabilize the palladium catalyst, preventing its decomposition and increasing its turnover number.

Selectivity: In cases where multiple reaction pathways are possible, the ligand can influence the selectivity towards a desired product.

Commonly used phosphine ligands in cross-coupling reactions include triphenylphosphine (B44618) (PPh3), and various biaryl phosphine ligands like XPhos and SPhos. The base used in these reactions is also crucial, as it is often involved in the transmetalation step of the Suzuki coupling and in the regeneration of the active catalyst in the Heck reaction.

Table 2: Common Catalysts and Reagents in Palladium-Catalyzed Reactions

| Reaction Type | Palladium Source | Ligand | Base |

| Suzuki Coupling | Pd(OAc)2, Pd(PPh3)4 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3 |

| Heck Coupling | Pd(OAc)2 | PPh3, P(o-tolyl)3 | Et3N, K2CO3 |

| Buchwald-Hartwig | Pd2(dba)3 | BINAP, Xantphos | NaOt-Bu, K3PO4 |

In oxidation and reduction reactions , the choice of reagent dictates the transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the hydroxyl group to a ketone. Milder oxidizing agents would be required for more selective transformations. For the reduction of the bromine atom, reagents like hydrogen gas with a palladium catalyst (catalytic hydrogenation) or metal hydrides can be employed.

Stereochemical Control in Transformations of this compound

The isoquinoline ring of this compound is planar and achiral. Therefore, introducing stereochemistry into its derivatives requires reactions that create new chiral centers or axes of chirality.

Asymmetric Catalysis: A powerful strategy for achieving stereochemical control is the use of chiral catalysts. researchgate.netnih.govresearchgate.net In the context of palladium-catalyzed reactions, the use of chiral phosphine ligands can lead to the enantioselective formation of products. researchgate.net For instance, an asymmetric Heck reaction involving this compound and a prochiral olefin could, in the presence of a chiral palladium catalyst, yield a product with a new stereocenter in high enantiomeric excess.

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries. youtube.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For example, the hydroxyl group of this compound could be esterified with a chiral carboxylic acid. Subsequent reactions at a different position on the molecule could be influenced by the steric hindrance of the chiral auxiliary, leading to a diastereoselective transformation.

Substrate-Controlled Diastereoselective Reactions: If this compound is reacted with a chiral reagent, the inherent chirality of the reagent can influence the stereochemical outcome of the reaction, leading to the formation of diastereomeric products in unequal amounts.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 5-Bromoisoquinolin-6-ol, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom in the molecule. The aromatic protons on the isoquinoline (B145761) ring system would exhibit characteristic chemical shifts and coupling patterns. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in this compound. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to the bromine, oxygen, and nitrogen atoms showing characteristic downfield shifts.

While specific data for this compound is not available, ¹H and ¹³C NMR data for the related compound 5-Bromoisoquinoline (B27571) has been reported. For 5-Bromoisoquinoline in DMSO-d₆, the following ¹H NMR signals have been observed: δ 9.37 (s, 1H), 8.66 (d, J = 5.9 Hz, 1H), 8.19 (d, J = 8.2 Hz, 1H), 8.15 (d, J = 7.5 Hz, 1H), 7.91 (d, J = 6.0 Hz, 1H), 7.62 (t, J = 7.8 Hz, 1H). The ¹³C NMR signals were observed at δ 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5. orgsyn.org It is anticipated that the introduction of a hydroxyl group at the 6-position would influence these chemical shifts in this compound.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1 | ~9.2 | s | - |

| H-3 | ~8.5 | d | ~5-6 |

| H-4 | ~7.8 | d | ~5-6 |

| H-7 | ~7.5 | s | - |

| H-8 | ~8.0 | s | - |

| 6-OH | Variable | br s | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~120 |

| C-4a | ~128 |

| C-5 | ~118 |

| C-6 | ~155 |

| C-7 | ~115 |

| C-8 | ~130 |

| C-8a | ~135 |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (C₉H₆BrNO), the molecular weight is approximately 223.96 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, with a relative intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to show losses of small molecules such as CO, HCN, and Br. While a specific mass spectrum for this compound is not available, the mass spectrum of the related compound 6-bromoquinoline (B19933) provides some insight into potential fragmentation pathways.

Expected Fragmentation Pattern for this compound

| m/z | Possible Fragment |

|---|---|

| 223/225 | [M]⁺ |

| 195/197 | [M-CO]⁺ |

| 144 | [M-Br]⁺ |

| 116 | [M-Br-CO]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would likely be found in the fingerprint region, below 1000 cm⁻¹. IR spectral data for 5-bromoisoquinoline shows characteristic peaks at 3053, 1582, 1509, 1484, 1352, 1263, 1222, 1112, and 1000 cm⁻¹. orgsyn.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are typically strong in Raman spectra. The C-Br stretching vibration would also be expected to be Raman active.

Anticipated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=C / C=N | Stretching | 1500-1650 |

| C-O | Stretching | 1200-1300 |

| C-Br | Stretching | < 1000 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A successful single-crystal X-ray diffraction experiment would confirm the planar structure of the isoquinoline ring system and the positions of the bromine and hydroxyl substituents. It would also reveal details about hydrogen bonding interactions involving the hydroxyl group and the nitrogen atom of the isoquinoline ring, which would influence the crystal packing. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the synthesis of this compound. By comparing the Rբ values of the starting materials, the reaction mixture, and the purified product, the progress of the reaction and the effectiveness of purification can be assessed. For the related compound 5-bromoisoquinoline, a TLC Rբ value of 0.30 has been reported using a 9:1 dichloromethane/diethyl ether solvent system. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method could be developed to accurately determine the purity of this compound.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable tool for purity assessment, particularly for volatile and thermally stable compounds. The retention time in GC would be a characteristic property of this compound under specific chromatographic conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals. For 5-Bromoisoquinolin-6-ol, this analysis is crucial for understanding its intrinsic stability and chemical behavior.

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

From the electronic structure, various reactivity descriptors can be calculated. These include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bonding.

Fukui Functions: These descriptors identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. researchgate.net Studies on the parent isoquinoline (B145761) molecule, for instance, have used these functions to correctly predict regioselectivity in electrophilic substitution reactions, with the C5 and C8 positions often being the most reactive. researchgate.net

These calculations allow for a precise prediction of how this compound will interact with other reagents, guiding the design of new synthetic reactions.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures polarity of the molecule. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration. |

Disclaimer: The data in this table is illustrative and intended to represent the type of information generated from quantum chemical calculations. It is not based on published experimental or computational results for this specific molecule.

Density Functional Theory (DFT) for Mechanistic Pathway Prediction

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT is particularly useful for studying reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical reaction.

For this compound, DFT can be used to predict the most likely pathways for various transformations, such as:

Suzuki or Stille Cross-Coupling: Predicting the activation energies for the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed reactions at the C5 bromine position.

Nucleophilic Aromatic Substitution: Modeling the energy barriers for the displacement of the bromine atom by various nucleophiles.

Functionalization of the Hydroxyl Group: Investigating the mechanisms of O-alkylation or O-acylation to form ethers or esters.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This surface reveals the lowest energy path, known as the reaction coordinate, and identifies the rate-determining step of the reaction. Such studies are invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) and for predicting the feasibility of novel, untested reactions involving the this compound scaffold.

Conformational Analysis and Energy Landscapes of this compound Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The parent this compound molecule is largely rigid due to its aromatic ring system. However, its derivatives, which may incorporate flexible side chains (e.g., ethers, esters, or alkyl groups), can exist in multiple conformations.

The relative energies of these conformers and the energy barriers that separate them define the molecule's conformational energy landscape. nih.govfrontiersin.org This landscape is critical for understanding a molecule's properties, particularly its biological activity, as the specific three-dimensional shape of a molecule determines how it fits into the binding site of a protein or enzyme.

Computational methods, often combining quantum mechanics with molecular mechanics (QM/MM) or employing high-level ab initio calculations, are used to map this landscape. rsc.orgresearchgate.net By systematically rotating flexible bonds and calculating the energy of each resulting geometry, researchers can identify the low-energy, stable conformers and the transition states that connect them. researchgate.net For derivatives of this compound, this analysis would be crucial for drug design, helping to predict which derivatives can adopt the optimal conformation for interacting with a specific biological target.

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Anti) | 180 | 0.00 | 75.1 |

| B (Gauche) | 60 | 0.85 | 12.8 |

| C (Gauche) | -60 | 0.85 | 12.1 |

\Refers to a key dihedral angle in the flexible side chain. Disclaimer: This data is hypothetical and for illustrative purposes only.*

Prediction of Spectroscopic Data through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions serve two primary purposes: they aid in the interpretation of experimental spectra and can help confirm the identity and structure of a newly synthesized compound.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data provides strong evidence for the proposed structure. For isoquinoline derivatives, calculated NMR spectra have been shown to correlate well with experimental findings. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an IR spectrum. This allows for the assignment of specific spectral bands to the stretching or bending motions of particular functional groups, such as the O-H stretch of the hydroxyl group or C-Br stretch in this compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. These values correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum, providing insight into the electronic transitions within the molecule's conjugated π-system.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C1 | 152.5 | 151.9 |

| C3 | 143.8 | 143.1 |

| C4 | 111.2 | 110.5 |

| C5 | 115.0 | 114.6 |

| C6 | 155.1 | 154.3 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical correlation between calculated and experimental values.

Retrosynthetic Analysis Employing Computational Tools

Retrosynthesis is a strategy used to plan the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to reliable chemical reactions. In recent years, computational tools have been developed to automate and enhance this process.

These software platforms utilize large databases of known chemical reactions and sophisticated algorithms to propose multiple synthetic routes to a target molecule like this compound. The process typically involves:

Identifying Key Disconnections: The software identifies strategic bonds in the target molecule that can be broken to yield simpler precursors (synthons). For this compound, key disconnections would likely involve the C-N and C-C bonds required to form the isoquinoline core, such as in a Bischler-Napieralski or Pomeranz–Fritsch type reaction. wikipedia.org

Searching Reaction Databases: The program searches for known and reliable reactions that can form these disconnected bonds in the forward direction.

Iterative Process: This process is repeated on the precursor molecules until simple, readily available starting materials are identified.

Route Evaluation: The software can score and rank the proposed synthetic routes based on factors like step count, predicted yield, and the cost of starting materials.

By employing computational retrosynthesis, chemists can rapidly explore a wide range of synthetic possibilities, uncover novel or non-obvious routes, and design more efficient and cost-effective syntheses for this compound and its derivatives. rsc.org

Applications of 5 Bromoisoquinolin 6 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 5-Bromoisoquinolin-6-ol as a precursor is demonstrated in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which are complex molecules designed for therapeutic purposes. A key step in the synthesis of these modulators involves the use of this compound as a starting material.

Specifically, it is used in the preparation of tert-Butyl (R)-(1-((5-bromoisoquinolin-6-yl)oxy)-3-phenylpropan-2-yl)carbamate. This reaction involves the etherification of the hydroxyl group of this compound with a suitably protected amino alcohol derivative, namely tert-butyl (R)-(1-hydroxy-3-phenylpropan-2-yl)carbamate google.com. This transformation highlights the role of the hydroxyl group as a nucleophilic handle for building more elaborate structures. The resulting intermediate is a crucial building block for the final macrocyclic CFTR modulators google.com.

Table 1: Synthesis of a CFTR Modulator Intermediate

| Reactant 1 | Reactant 2 | Product | Application of Product |

| This compound | tert-Butyl (R)-(1-hydroxy-3-phenylpropan-2-yl)carbamate | tert-Butyl (R)-(1-((5-bromoisoquinolin-6-yl)oxy)-3-phenylpropan-2-yl)carbamate | Intermediate in the synthesis of CFTR modulators google.com |

Building Block for Nitrogen-Containing Heterocycles

Detailed research findings on the specific application of this compound as a building block for a wide array of other nitrogen-containing heterocycles are not extensively documented in publicly available literature. While the isoquinoline (B145761) structure itself is a core component of many fused heterocyclic systems, specific examples originating from this compound are not readily found.

Role in the Construction of Functional Materials

The application of this compound in the construction of functional materials is an area with limited specific information in the available scientific literature.

Integration into Polymeric Structures

There is no readily available information from the performed searches detailing the integration of this compound into polymeric structures.

Development of Dyes and Pigments

Specific research on the use of this compound in the development of dyes and pigments has not been identified in the searched literature.

Ligand Design in Coordination and Supramolecular Chemistry

The potential for this compound to act as a ligand in coordination and supramolecular chemistry exists due to the presence of the nitrogen atom in the isoquinoline ring and the oxygen of the hydroxyl group, which can act as donor atoms. However, specific studies detailing its application in this context are not prevalent.

Solid State Chemistry Research Involving 5 Bromoisoquinolin 6 Ol

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Strategies

The synthesis of isoquinoline (B145761) derivatives has moved beyond traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions, which often necessitate harsh conditions and offer limited substrate scope. nih.govresearchgate.netresearchgate.net Future endeavors in the synthesis of 5-Bromoisoquinolin-6-ol will likely focus on the adoption of more sophisticated and efficient strategies that are becoming prevalent in the broader field of heterocyclic chemistry.

Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful, atom-economical routes to construct substituted isoquinolines. ijpsjournal.com Catalytic systems based on rhodium, ruthenium, palladium, and cobalt are enabling the direct formation of the isoquinoline core from simpler precursors, often with high regioselectivity and functional group tolerance. bohrium.comorganic-chemistry.orgresearchgate.net The development of novel ligands for these metals will continue to be a key area of research, aiming to enhance catalytic activity and selectivity for specific substitution patterns, such as that found in this compound.

Moreover, organocatalysis presents a greener alternative to metal-based systems. bohrium.com Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective synthesis of tetrahydroisoquinolines. acs.org Future research could explore the application of various organocatalysts for the asymmetric synthesis of derivatives of this compound, which could be of significant interest for pharmaceutical applications.

Catalyst-free synthetic methods, often performed in environmentally benign solvents like water, represent another promising frontier. bohrium.com These reactions, driven by thermal or microwave energy, align with the principles of green chemistry by minimizing waste and avoiding toxic catalysts. nih.govrsc.org The table below summarizes some of the emerging synthetic strategies that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Catalyst Type | Key Advantages | Potential for this compound |

| C-H Activation/Annulation | Transition Metals (Rh, Ru, Pd) | High atom economy, late-stage functionalization | Direct synthesis from readily available starting materials. |

| Organocatalysis | Chiral Phosphoric Acids, Amines | Metal-free, potential for enantioselectivity | Access to chiral derivatives for biological screening. |

| Catalyst-Free Reactions | None | Environmentally friendly, simplified purification | Greener and more cost-effective production routes. |

| Microwave-Assisted Synthesis | Various | Rapid reaction times, improved yields | Accelerated synthesis and library generation. organic-chemistry.org |

Exploration of Unconventional Reaction Conditions and Catalytic Systems

The exploration of unconventional reaction conditions is a key driver of innovation in chemical synthesis. For the preparation of this compound and its derivatives, moving beyond standard benchtop setups can lead to significant improvements in efficiency, yield, and sustainability.

Microwave irradiation has been demonstrated to dramatically reduce reaction times for the synthesis of isoquinoline libraries. organic-chemistry.org This technology allows for rapid and uniform heating, often leading to cleaner reactions and higher yields compared to conventional heating methods. nih.gov The application of microwave-assisted synthesis to key steps in the formation of the this compound scaffold could significantly accelerate the exploration of its chemical space.

Ultrasound-assisted synthesis (sonochemistry) is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. This method has been successfully applied to the one-pot synthesis of isoquinolin-1(2H)-one derivatives. nih.govrsc.org The high-energy microenvironment created by cavitation can enhance reaction rates and yields, often at lower temperatures than conventional methods.

In the realm of catalysis, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions using visible light. ijpsjournal.com This methodology could be employed for the functionalization of the isoquinoline core or in novel cyclization strategies to construct the this compound framework. The use of light as a traceless reagent is a key advantage of this approach.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions. While its application to isoquinoline synthesis is still developing, future research could focus on identifying or engineering enzymes capable of constructing or modifying the this compound structure, potentially leading to highly enantiopure products.

| Reaction Condition / Catalytic System | Energy Source | Key Advantages | Relevance to this compound Synthesis |

| Microwave Irradiation | Microwaves | Rapid heating, reduced reaction times, higher yields | Faster optimization of synthetic routes and library synthesis. |

| Ultrasound (Sonochemistry) | Sound Waves | Enhanced reaction rates, milder conditions | Energy-efficient and potentially higher-yielding reactions. |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, novel reactivity | Access to new synthetic pathways and functionalization strategies. |

| Biocatalysis | Enzymes | High selectivity, green conditions | Potential for asymmetric synthesis and environmentally friendly processes. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic chemistry, from the prediction of reaction outcomes to the design of novel synthetic routes. nih.govresearchgate.net For a target molecule like this compound, these computational tools can significantly accelerate the research and development process.

Reaction outcome and condition prediction is another area where AI is making a significant impact. researchgate.netmdpi.com Machine learning models can be trained to predict the success of a reaction, its yield, and the optimal conditions (e.g., catalyst, solvent, temperature) based on the structures of the reactants. nih.gov This predictive capability can minimize the need for extensive experimental optimization, saving time and resources in the synthesis of this compound derivatives.

| AI / ML Application | Function | Potential Impact on this compound Research |

| Retrosynthetic Planning | Proposes synthetic routes to a target molecule. | Identification of novel and more efficient synthetic pathways. |

| Reaction Prediction | Predicts reaction outcomes and optimal conditions. | Reduced experimental effort and faster optimization of syntheses. |

| Automated Synthesis | Integrates AI with robotic platforms for autonomous experimentation. | High-throughput synthesis and screening of derivatives. |

Expansion of Applications in New Chemical Disciplines

While isoquinoline derivatives have a well-established role in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for a range of other applications. amerigoscientific.comwikipedia.orgguidechem.com Future research on this compound should extend beyond its potential biological activity to explore its utility in emerging areas of materials science and agrochemistry.

In materials science , isoquinoline-based compounds are being investigated for their use in the development of advanced materials. amerigoscientific.com For example, they can be incorporated into polymers to create conductive materials or used as ligands for the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. amerigoscientific.com The bromine and hydroxyl functionalities of this compound provide handles for polymerization or coordination to metal centers, making it a promising building block for novel materials. Additionally, some dihydrothieno[2,3-c]isoquinoline derivatives have shown potential as luminescent materials and corrosion inhibitors. acs.org

In the field of agrochemicals , isoquinoline derivatives have been explored for their insecticidal, fungicidal, and herbicidal properties. wikipedia.orgresearchgate.net The discovery of isoquinoline isoxazolines as potent insecticides highlights the potential of this scaffold in crop protection. researchgate.net Screening this compound and its analogues for activity against agricultural pests and pathogens could lead to the development of new and effective agrochemicals.

The versatility of the isoquinoline scaffold also extends to its use in catalysis . Isoquinoline derivatives can serve as chiral ligands in transition metal catalysis, enabling enantioselective transformations. acs.org The specific substitution pattern of this compound could impart unique electronic and steric properties to a metal complex, potentially leading to novel catalytic activity.

| Application Area | Potential Role of this compound | Rationale |

| Materials Science | Building block for polymers, MOFs, luminescent materials, corrosion inhibitors. | Functional groups allow for polymerization and coordination; heterocyclic core can impart desirable electronic and photophysical properties. |

| Agrochemicals | Lead compound for insecticides, fungicides, herbicides. | The isoquinoline scaffold has demonstrated bioactivity against agricultural pests and pathogens. |

| Catalysis | Chiral ligand for asymmetric synthesis. | The rigid, functionalized backbone can create a well-defined chiral environment around a metal center. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromoisoquinolin-6-ol, and how can reaction conditions be optimized to improve yield?

- Methodology : Start with cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors like 6-hydroxyisoquinoline, as bromination at the 5-position is sterically challenging. Monitor reaction progress via HPLC (≥95% purity threshold) and adjust catalyst systems (e.g., Pd/Cu) to minimize byproducts . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent decomposition .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most reliable?

- Methodology : Combine chromatographic (HPLC, silica gel column) and spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm structural integrity. For NMR, compare aromatic proton shifts (δ 7.5–9.0 ppm) with analogous brominated isoquinolines . Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.0) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Follow SDS guidelines for structurally similar brominated heterocycles: wear nitrile gloves, lab coats, and safety goggles. Store at 0–6°C in amber vials to prevent photodegradation . Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Conduct a scoping review (Arksey & O’Malley framework) to map variability in assay conditions (e.g., cell lines, concentrations) . Use meta-analysis (Cochrane guidelines) to statistically reconcile discrepancies, focusing on effect sizes and confidence intervals . Validate findings via orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) to model transition states and charge distribution at the 5-bromo position. Compare with experimental kinetic data (e.g., SNAr rates in DMSO/water mixtures) . Use molecular docking to explore steric effects in target binding pockets .

Q. How can isotopic labeling (e.g., ¹³C/²H) aid in tracking metabolic pathways of this compound in vivo?

- Methodology : Synthesize isotopologues via Pd-mediated coupling with labeled precursors. Use LC-MS/MS to trace metabolites in rodent plasma/tissue samples. Correlate fragmentation patterns with known Phase I/II metabolic pathways .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodology : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Validate assumptions via residual plots and normality tests (Shapiro-Wilk) .

Q. How should researchers design controlled experiments to isolate the effects of this compound from confounding variables?

- Methodology : Implement a factorial design to test interactions (e.g., solvent polarity vs. temperature). Include negative controls (e.g., unbrominated isoquinoline) and blinded sample analysis to reduce bias .

Literature Review & Knowledge Gaps

Q. What systematic review frameworks are suitable for synthesizing fragmented data on brominated isoquinolines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.